9,10-Bis(4-vinylphenyl)anthracene
Description
9,10-Bis(4-vinylphenyl)anthracene is a symmetrically substituted anthracene derivative featuring vinylphenyl groups at the 9 and 10 positions.
Properties
Molecular Formula |
C30H22 |
|---|---|
Molecular Weight |
382.5 g/mol |
IUPAC Name |
9,10-bis(4-ethenylphenyl)anthracene |
InChI |
InChI=1S/C30H22/c1-3-21-13-17-23(18-14-21)29-25-9-5-7-11-27(25)30(28-12-8-6-10-26(28)29)24-19-15-22(4-2)16-20-24/h3-20H,1-2H2 |
InChI Key |
XDKXYJQSMJUNFY-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=CC=C(C=C1)C2=C3C=CC=CC3=C(C4=CC=CC=C42)C5=CC=C(C=C5)C=C |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Optimization
The reaction typically employs 9,10-dibromoanthracene and 4-vinylphenylboronic acid, with tetrakis(triphenylphosphine)palladium(0) as the catalyst. Key parameters include:
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Catalyst Loading | 5 mol% Pd(PPh₃)₄ | Maximizes turnover |
| Solvent | Tetrahydrofuran (THF) | Enhances solubility |
| Base | Na₂CO₃ | Neutralizes HBr byproduct |
| Temperature | 80°C | Balances rate and side reactions |
Under these conditions, yields exceeding 85% are achievable. Recent advances by Hong et al. (2016) demonstrated that carboxyl-directed C–H activation could streamline the synthesis, reducing the need for pre-halogenated anthracene precursors.
Heck Coupling for Vinyl Group Introduction
The Heck reaction has been instrumental in introducing vinyl groups to the anthracene core. Glöcklhofer et al. (2016) adapted this method for 9,10-dicyanoanthracenes, which can be modified to 9,10-bis(4-vinylphenyl)anthracene via subsequent vinylation.
Solvent and Ligand Effects
A study by Pal et al. (2016) compared solvents for Heck coupling, revealing that polar aprotic solvents like dimethylformamide (DMF) increase molecular weight but reduce yield due to side reactions:
| Solvent | Mn (g/mol) | Yield (%) |
|---|---|---|
| DMF | 22,309 | 58 |
| p-Xylene | 29,192 | 72 |
| 1,4-Dioxane | 39,464 | 68 |
The choice of ligand (e.g., tri-o-tolylphosphine) significantly impacts regioselectivity, with bulky ligands favoring 9,10-substitution over mono-substitution.
Friedel-Crafts Alkylation: Niche Applications
While less common for vinylphenyl groups, Friedel-Crafts alkylation remains relevant for synthesizing anthracene intermediates. Mohammadiannejad-Abbasabadi et al. (2016) reported a Bi(OTf)₃-catalyzed method using bis(dihexyloxyphenyl)arylmethanes, achieving 58–87% yields for 9,10-disubstituted anthracenes. However, this method requires electron-rich arenes and struggles with steric hindrance from vinyl groups.
Comparative Analysis of Methods
The table below evaluates the four primary methods:
| Method | Yield (%) | Scalability | Regioselectivity |
|---|---|---|---|
| Suzuki-Miyaura | 85–90 | High | Excellent |
| Heck Coupling | 68–72 | Moderate | Good |
| Friedel-Crafts | 58–87 | Low | Moderate |
| Cyclotrimerization | 57–75 | Low | Variable |
Suzuki-Miyaura coupling remains superior for large-scale synthesis, whereas Heck coupling is preferred for polymers requiring high molecular weight.
Chemical Reactions Analysis
Types of Reactions: 9,10-Bis(4-vinylphenyl)anthracene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of anthraquinone derivatives.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon, converting the vinyl groups to ethyl groups.
Substitution: Electrophilic substitution reactions can occur at the anthracene core, facilitated by reagents like bromine or nitric acid.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas in the presence of palladium on carbon.
Substitution: Bromine in carbon tetrachloride or nitric acid in sulfuric acid.
Major Products:
Oxidation: Anthraquinone derivatives.
Reduction: 9,10-Bis(4-ethylphenyl)anthracene.
Substitution: Brominated or nitrated anthracene derivatives.
Scientific Research Applications
9,10-Bis(4-vinylphenyl)anthracene has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Employed in the development of fluorescent probes for bioimaging and sensing applications.
Medicine: Investigated for its potential use in photodynamic therapy due to its strong fluorescence properties.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Mechanism of Action
The mechanism by which 9,10-Bis(4-vinylphenyl)anthracene exerts its effects is primarily through its photophysical properties. The compound absorbs light and undergoes electronic transitions, resulting in fluorescence. This fluorescence can be harnessed in various applications, such as bioimaging and OLEDs. The molecular targets and pathways involved include interactions with light and the subsequent emission of photons .
Comparison with Similar Compounds
Comparison with Similar Anthracene Derivatives
Substituent Effects on Photophysical Properties
9,10-Bis(4-methoxyphenyl)anthracene
- Structure : Methoxy (-OCH₃) substituents at 9,10 positions.
- Properties : Exhibits excellent thermal stability (decomposition temperature >300°C) due to electron-donating methoxy groups, which stabilize the anthracene core .
- Photophysics : UV-vis absorption peaks at ~370 nm and fluorescence emission at ~450 nm in CH₂Cl₂. The methoxy groups extend conjugation, red-shifting emission compared to unsubstituted anthracene.
- Applications : Used in OLEDs and as a fluorescent probe .
9,10-Bis(4-formylphenyl)anthracene (BFPA)
- Structure : Formyl (-CHO) groups at 9,10 positions.
- Properties : High reactivity of formyl groups enables covalent organic framework (COF) synthesis. Molecular weight: 386.44 g/mol .
- Photophysics : Emission at ~500 nm (CH₂Cl₂), with Stokes shifts larger than methoxy derivatives due to intramolecular charge transfer .
- Applications : COF ligand for explosive detection and photo-sterilization .
9,10-Bis(phenylethynyl)anthracene
- Structure : Ethynyl (-C≡C-) linkages to phenyl groups.
- Properties : Strong fluorescence with excitation at 310 nm and emission at 468 nm (Stokes shift: 158 nm) .
- Applications : Chemiluminescent compositions and emergency lighting due to high quantum yield .
9,10-Bis[N,N-di(p-tolyl)amino]anthracene
Comparative Data Table
*Calculated molecular weight based on structure.
Reactivity and Functionalization
Binding Affinity and Selectivity (for DNA/ligand studies)
- Compound 4 (hydroxyethylpiperazine-substituted): Binds selectively to G-quadruplex DNA with higher affinity (Kd ~1.2 µM) compared to dsDNA, attributed to planar anthracene and flexible side chains .
- Anthracene-propargylamine analogs: Mono-substituted derivatives (e.g., Ant4b) show weaker binding, highlighting the importance of bis-substitution for enhanced interactions .
Q & A
Q. What are the common synthetic routes for 9,10-Bis(4-vinylphenyl)anthracene, and how do reaction conditions influence yield?
The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions , using palladium catalysts to couple anthracene derivatives with vinylphenyl boronic acids. For example, 9,10-diarylanthracene derivatives are prepared by reacting anthracene dibromide with substituted arylboronic esters under inert atmospheres (e.g., N₂) in THF or toluene, with yields optimized by controlling temperature (80–110°C) and stoichiometry . Alternative methods include LDA-mediated reactions in THF, where lithiated intermediates react with electrophiles like brominated aryl compounds .
Q. Which characterization techniques are critical for verifying the structure of 9,10-Bis(4-vinylphenyl)anthracene?
Key techniques include:
- ¹H/¹³C NMR spectroscopy to confirm substitution patterns and vinyl group integration.
- Mass spectrometry (HRMS) for molecular weight validation.
- HPLC to assess purity (>98% for analytical standards) .
- UV-Vis and fluorescence (FL) spectroscopy to establish electronic transitions and emission profiles .
Advanced Research Questions
Q. How do substituents on the anthracene core influence photophysical properties like emission wavelength and quantum yield?
Substituents such as methoxy or formyl groups extend π-conjugation, causing red shifts in emission (e.g., λmaxFL up to 477 nm) and enhancing quantum yields (Φf > 0.52). Electron-donating groups (e.g., methoxy) stabilize excited states, while electron-withdrawing groups (e.g., formyl) increase polarity-dependent Stokes shifts. Solvent polarity studies in CH₂Cl₂ and DMF reveal emission tuning mechanisms .
Q. What role does 9,10-Bis(4-vinylphenyl)anthracene play in organic light-emitting diodes (OLEDs)?
Derivatives like 9,10-bis(4-methoxyphenyl)anthracene exhibit high thermal stability (Td up to 307°C) and intense blue emission, making them viable host materials for blue OLEDs. Their rigid anthracene backbone minimizes non-radiative decay, while vinylphenyl groups enhance charge transport .
Q. How does stepwise reduction alter the electronic structure of anthracene derivatives?
Reduction of 9,10-bis(dimesitylboryl)anthracene generates a radical anion (planar semiquinoidal structure) and a dianion (puckered quinoidal geometry), confirmed by EPR, UV-vis-NIR, and DFT. These changes correlate with reversible aromaticity loss in the anthracene moiety, critical for redox-active materials .
Q. Why do structurally similar annihilators like DPA, BPEA, and phenylethynyl derivatives show vastly different triplet-triplet annihilation upconversion efficiencies (15.2% vs. 1.6%)?
Efficiency disparities arise from singlet-triplet energy surface mismatches and steric effects. For example, 9,10-bis(phenylethynyl)anthracene (BPEA) exhibits poor upconversion due to distorted geometries that hinder triplet exciton diffusion, unlike planar DPA derivatives .
Q. How does amine substituent positioning on anthracene bridges affect electronic coupling in diamine compounds?
In 9,10-bis(di-p-anisylamine)anthracene, proximal amine groups enable stronger amine-amine electronic coupling (ΔE ≈ 100 mV between redox couples) compared to 1,5- or 2,6-substituted analogs. This positioning enhances charge delocalization, critical for molecular electronics .
Q. Can 9,10-Bis(4-vinylphenyl)anthracene be integrated into MOFs/COFs for optoelectronic applications?
Yes. Derivatives like 9,10-bis(4-formylphenyl)anthracene (CAS: 324750-99-4) serve as linkers in covalent organic frameworks (COFs) , leveraging their rigid, conjugated structure for enhanced charge transport and luminescence in hybrid materials .
Q. What factors govern the thermal stability of 9,10-diarylanthracene derivatives?
Thermal decomposition temperatures (Td) correlate with substituent bulkiness and conjugation extent. Methoxy groups increase Td to 307°C by stabilizing the π-system, while smaller substituents (e.g., H) reduce stability .
Q. How do solvent polarity and aggregation impact emission properties of anthracene derivatives?
Non-polar solvents (e.g., cyclohexane) minimize solvatochromic shifts, while polar solvents (e.g., DMF) induce aggregation-enhanced emission (AEE) . For 9,10-bis(4-formylphenyl)anthracene, AEE results in a 40 nm red shift, useful for environmental sensing .
Data Contradiction Analysis
Q. Why do some studies report conflicting Stokes shift values for similar anthracene derivatives?
Discrepancies arise from substituent electronic effects and experimental conditions (e.g., solvent choice, concentration). For instance, formyl-substituted derivatives show polarity-dependent shifts absent in methoxy analogs, leading to variable reported values .
Q. How can researchers reconcile conflicting reports on OLED efficiency for anthracene-based emitters?
Variations stem from device architecture (e.g., layer thickness, electrode materials) and doping concentrations . Standardized testing protocols (e.g., fixed dopant ratios, vacuum-deposited layers) are recommended for cross-study comparisons .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
